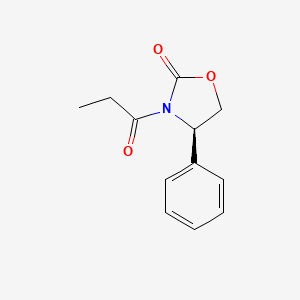

(R)-4-Phenyl-3-propionyloxazolidin-2-one

Descripción

BenchChem offers high-quality (R)-4-Phenyl-3-propionyloxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Phenyl-3-propionyloxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(4R)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZVFKRBBHHHSX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461256 | |

| Record name | (R)-4-Phenyl-3-propionyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160695-26-1 | |

| Record name | (R)-4-Phenyl-3-propionyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of (R)-4-Phenyl-3-propionyloxazolidin-2-one

This guide provides a comprehensive overview of the synthesis of (R)-4-Phenyl-3-propionyloxazolidin-2-one, a crucial chiral auxiliary in modern asymmetric synthesis. The content herein is curated for researchers, scientists, and professionals in drug development, offering not just a protocol but a foundational understanding of the principles governing this stereoselective transformation.

Introduction: The Significance of Chiral Auxiliaries

In the realm of pharmaceutical and natural product synthesis, the control of stereochemistry is paramount, as the biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement. Chiral auxiliaries are powerful tools that enable chemists to introduce chirality into achiral molecules with a high degree of stereocontrol.[1][2] These auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent chemical transformation, after which they can be removed and ideally recycled.[3][4] The Evans oxazolidinones, a class of chiral auxiliaries developed by David A. Evans, are renowned for their reliability and high levels of asymmetric induction in a variety of carbon-carbon bond-forming reactions.[5][6] (R)-4-Phenyl-3-propionyloxazolidin-2-one is a prominent member of this class, widely employed in asymmetric aldol additions, alkylations, and other stereoselective reactions.[7][8]

Core Synthesis: The Acylation of (R)-4-Phenyl-2-oxazolidinone

The synthesis of (R)-4-Phenyl-3-propionyloxazolidin-2-one is fundamentally an N-acylation reaction. This process involves the attachment of a propionyl group to the nitrogen atom of the (R)-4-Phenyl-2-oxazolidinone scaffold. The success of this synthesis hinges on the careful execution of the reaction steps and a thorough understanding of the underlying chemistry.

Diagram of the Synthesis Pathway

Caption: General overview of the N-acylation reaction to synthesize the target compound.

Mechanistic Insights: The "Why" Behind the Protocol

The standard protocol for this acylation involves the deprotonation of the oxazolidinone's N-H group with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by the introduction of an acylating agent, in this case, propionyl chloride.[9]

-

Deprotonation: The initial and critical step is the quantitative deprotonation of the oxazolidinone nitrogen. The acidity of the N-H proton is significantly enhanced by the two adjacent electron-withdrawing carbonyl groups, making it susceptible to abstraction by a strong, non-nucleophilic base. The use of n-BuLi at low temperatures (typically -78 °C) ensures a rapid and clean deprotonation to form the lithium amide enolate, minimizing potential side reactions.[9]

-

Acylation: The resulting lithium salt is a potent nucleophile. The subsequent addition of propionyl chloride, an electrophilic acylating agent, leads to a nucleophilic acyl substitution reaction. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the propionyl chloride, displacing the chloride leaving group and forming the desired N-propionyl bond.[10]

-

The Role of Lithium Chloride (LiCl): While not always explicitly added, LiCl is generated in situ from the reaction of n-BuLi with any adventitious HCl or from the reaction itself. In some acylation reactions, the deliberate addition of LiCl can be beneficial. It is known to act as a Lewis acid, which can activate the acylating agent and also help to break up aggregates of the lithium amide, potentially increasing reactivity.[11][12][13]

Detailed Experimental Protocol

This protocol is a synthesized representation of best practices and should be adapted based on specific laboratory conditions and reagent purity.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| (R)-(-)-4-Phenyl-2-oxazolidinone | ≥98% | Sigma-Aldrich | Ensure it is dry before use. |

| Propionyl Chloride | ≥99% | Acros Organics | Distill before use for optimal results. |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use to determine exact concentration.[14] |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Use freshly distilled from sodium/benzophenone. |

| Saturated aq. NH4Cl | Reagent Grade | Fisher Scientific | For quenching the reaction. |

| Anhydrous MgSO4 or Na2SO4 | Anhydrous | VWR | For drying the organic phase. |

Step-by-Step Procedure

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with (R)-(-)-4-Phenyl-2-oxazolidinone (1.0 eq).

-

Dissolution: Anhydrous THF is added via cannula to dissolve the starting material completely. The solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.05 eq) is added dropwise via syringe over several minutes, ensuring the internal temperature does not rise significantly. The solution is stirred at -78 °C for 30 minutes.

-

Acylation: Propionyl chloride (1.1 eq) is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for one hour and then gradually warmed to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate or diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-4-Phenyl-3-propionyloxazolidin-2-one.[9]

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of the target compound.

Safety Considerations: Handling Pyrophoric and Corrosive Reagents

The synthesis of (R)-4-Phenyl-3-propionyloxazolidin-2-one involves the use of hazardous materials that require strict adherence to safety protocols.

-

n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously upon contact with air and reacts violently with water.[15][16] It should only be handled under an inert atmosphere (nitrogen or argon) using syringe or cannula techniques.[17] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[15] A supply of dry sand or a Class D fire extinguisher should be readily available.[17]

-

Propionyl Chloride: This is a corrosive and moisture-sensitive liquid.[10] It should be handled in a well-ventilated fume hood. Inhalation and skin contact should be avoided.

Characterization and Quality Control

The purity and identity of the synthesized (R)-4-Phenyl-3-propionyloxazolidin-2-one must be confirmed through analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the product. The spectra should be compared with literature data or a reference standard.[18][19]

-

Melting Point: A sharp melting point is indicative of high purity. The observed melting point should be compared to the literature value (approximately 84°C).[8]

-

Optical Rotation: Measurement of the specific rotation confirms the enantiomeric purity of the product.

Conclusion and Future Directions

The synthesis of (R)-4-Phenyl-3-propionyloxazolidin-2-one is a well-established and reliable procedure that provides access to a versatile chiral auxiliary. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are essential for a successful outcome. The continued application of this and related chiral auxiliaries in asymmetric synthesis will undoubtedly lead to the development of novel and efficient routes to complex, biologically active molecules, furthering advancements in drug discovery and development.[20][21]

References

- Vertex AI Search. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. Accessed January 21, 2026.

- Wikipedia. Chiral auxiliary. Accessed January 21, 2026.

- National Center for Biotechnology Information. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone - PubChem. Accessed January 21, 2026.

- National Center for Biotechnology Information. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed. Accessed January 21, 2026.

- National Center for Biotechnology Information. Easy Access to Evans' Oxazolidinones.

- Marcel Dekker, Inc. Lithium Chloride Catalysed Acetylation of Alcohols, Thiols, Phenols and Amines. Accessed January 21, 2026.

- National Center for Biotechnology Information. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed. Accessed January 21, 2026.

- University of York. Asymmetric Synthesis. Accessed January 21, 2026.

- Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. Accessed January 21, 2026.

- Apollo Scientific. n-Butyllithium 2.5M solution in hexanes. Accessed January 21, 2026.

- University of California, Santa Barbara. Lithium alkyls. Accessed January 21, 2026.

- IIP Series. ASYMMETRIC SYNTHESIS. Accessed January 21, 2026.

- ResearchGate. Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Accessed January 21, 2026.

- Fisher Scientific. Protecting n-Butyllithium from Air and Moisture. Accessed January 21, 2026.

- Iowa State University. An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. Accessed January 21, 2026.

- ChemicalBook. (R)-(-)-4-Phenyl-2-oxazolidinone synthesis. Accessed January 21, 2026.

- Lead Sciences. (R)-4-Phenyl-3-propionyloxazolidin-2-one. Accessed January 21, 2026.

- Evans Group, Harvard University. evans enolate alkylation-hydrolysisx. Accessed January 21, 2026.

- American Society for Microbiology. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Accessed January 21, 2026.

- ACS Publications. A New Preparation of Optically Active N-Acyloxazolidinones via Ruthenium-Catalyzed Enantioselective Hydrogenation | The Journal of Organic Chemistry. Accessed January 21, 2026.

- Marcel Dekker, Inc. Improved Procedure for the Reduction of N-Acyloxazolidinones. Accessed January 21, 2026.

- University of Pennsylvania. Standard Operating Procedure (SAMPLE) Before research use of highly toxic chemicals, please complete this form and have it app. Accessed January 21, 2026.

- The University of Southern Mississippi. Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters - The Aquila Digital Community. Accessed January 21, 2026.

- National Center for Biotechnology Information. Lithium chloride: an active and simple catalyst for cyanosilylation of aldehydes and ketones - PubMed. Accessed January 21, 2026.

- MDPI. Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)

- ACS Publications. Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam | The Journal of Organic Chemistry. Accessed January 21, 2026.

- Preprints.org. Synthesis of methyl 2-((4R)-3-acryloyl-4- phenyloxazolidin-2-yl)

- ResearchGate. Lithium Chloride‐Promoted Brønsted Acid‐Catalyzed Friedel‐Crafts Alkylation Reaction of Indoles with Aldehydes and Ketones “on Water” | Request PDF. Accessed January 21, 2026.

- National Center for Biotechnology Information. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH. Accessed January 21, 2026.

- Google Patents.

- ResearchGate. Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. Accessed January 21, 2026.

- Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Accessed January 21, 2026.

- Benchchem. Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Accessed January 21, 2026.

- National Center for Biotechnology Information. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy - PubMed. Accessed January 21, 2026.

- MySkinRecipes. (R)-4-Phenyl-3-propionyl-2-oxazolidinone. Accessed January 21, 2026.

- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone. Accessed January 21, 2026.

- Sigma-Aldrich. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99%. Accessed January 21, 2026.

- Sigma-Aldrich. (R)-(-)-4-Phenyl-2-oxazolidinone 98. Accessed January 21, 2026.

- SpectraBase. (S)-(+)-3-acetyl-4-benzyl-2-oxazolidinone - Optional[13C NMR] - Spectrum. Accessed January 21, 2026.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. youtube.com [youtube.com]

- 4. york.ac.uk [york.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. uwindsor.ca [uwindsor.ca]

- 7. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 8. (R)-4-Phenyl-3-propionyl-2-oxazolidinone [myskinrecipes.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Lithium chloride: an active and simple catalyst for cyanosilylation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. purdue.edu [purdue.edu]

- 16. Protecting n-Butyllithium from Air and Moisture [fishersci.com]

- 17. enhs.uark.edu [enhs.uark.edu]

- 18. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Physical Properties of (R)-4-Phenyl-3-propionyloxazolidin-2-one: A Key Chiral Auxiliary

Abstract: This technical guide provides a comprehensive examination of the core physical properties of (R)-4-Phenyl-3-propionyloxazolidin-2-one (CAS No. 160695-26-1), a pivotal chiral auxiliary in modern asymmetric synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data with practical, field-proven insights. We delve into the causality behind experimental choices for property determination and link these physical characteristics directly to their profound impact on synthetic applications, ensuring a robust understanding for predictable and successful stereoselective transformations.

Introduction: The Role and Significance

(R)-4-Phenyl-3-propionyloxazolidin-2-one belongs to the esteemed class of Evans' oxazolidinone auxiliaries, which revolutionized the field of asymmetric synthesis. These scaffolds provide a powerful and reliable method for controlling stereochemistry in carbon-carbon bond-forming reactions, a critical step in the synthesis of complex, enantiomerically pure molecules such as pharmaceuticals and natural products.

The propionyl derivative, in particular, serves as a chiral propionate enolate equivalent. Its rigid oxazolidinone ring, coupled with the stereodirecting phenyl group at the C4 position, creates a well-defined steric environment. This allows for highly diastereoselective reactions—such as alkylations and aldol additions—at the α-carbon of the propionyl group. The subsequent facile and predictable cleavage of the auxiliary yields chiral products with high enantiomeric excess. An in-depth understanding of its physical properties is not merely academic; it is fundamental to its effective application, ensuring purity, correct reaction setup, and reproducible outcomes in a laboratory setting.

Caption: Molecular structure of (R)-4-Phenyl-3-propionyloxazolidin-2-one.

Core Physicochemical Data

The fundamental physical and chemical properties are summarized below for quick reference. These values are critical for material handling, reaction stoichiometry, and purity assessment.

| Property | Value | Source(s) |

| CAS Number | 160695-26-1 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][2] |

| Molecular Weight | 219.24 g/mol | [1][2] |

| Appearance | Yellow solid | |

| Melting Point | 84 °C | [1] |

| Boiling Point | 393.1 °C (at 760 mmHg, Predicted) | [3] |

| Specific Rotation [α] | -62.5° (c=1 in Chloroform) | [1] |

| Purity (Optical) | ≥99% e.e. | [1] |

Detailed Analysis of Physical Properties

State and Appearance

(R)-4-Phenyl-3-propionyloxazolidin-2-one is a yellow solid at room temperature. The color can be indicative of purity; highly pure samples are typically light or pale yellow. Any significant deviation or presence of dark, oily residues may suggest impurities from the synthesis or degradation.

Melting Point

The melting point is a robust and critical indicator of purity for crystalline solids. The reported value for this compound is a sharp 84 °C.[1] A narrow melting range (e.g., 83.5-84.5 °C) signifies high purity. A broad or depressed melting range, conversely, suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. For its role as a chiral auxiliary, high purity is paramount, as impurities can lead to side reactions and a reduction in the diastereoselectivity of the key synthetic step.

Optical Rotation

As a chiral compound, (R)-4-Phenyl-3-propionyloxazolidin-2-one rotates plane-polarized light. The specific rotation is an intrinsic physical property that depends on the molecule's structure, concentration, solvent, temperature, and the wavelength of the light source.

The experimentally determined specific rotation is -62.5° .[1] This measurement was taken under the following standard conditions:

-

Concentration (c): 1 g / 100 mL

-

Solvent: Chloroform (CHCl₃)

-

Light Source: Sodium D-line (589 nm)

-

Temperature: Typically 20-25 °C

The negative sign indicates that the compound is levorotatory (rotates light to the left). This value is a definitive confirmation of the compound's enantiomeric identity and purity. A measured value close to -62.5° under identical conditions confirms that the (R)-enantiomer is present in high excess.

Solubility Profile

While comprehensive quantitative solubility data is not widely published, empirical evidence from its common applications shows the following profile:

-

High Solubility: Soluble in common aprotic polar organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), diethyl ether, and ethyl acetate.

-

Low Solubility: Sparingly soluble or insoluble in non-polar solvents like hexanes and pentane.

-

Insolubility: Effectively insoluble in water.

Causality in Application: This solubility profile is ideal for its primary use. The high solubility in THF is critical for the first step of most reactions involving this auxiliary: deprotonation to form the corresponding Z-enolate. This is typically achieved using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C), and THF is the solvent of choice for this transformation. Its insolubility in hexanes can be exploited during purification, where it can be precipitated or washed with cold non-polar solvents to remove less polar impurities.

Experimental Protocols for Property Determination

Trust in a reagent begins with the ability to verify its quality. The following are standardized, self-validating protocols for determining the key physical properties.

Protocol for Melting Point Determination

This protocol uses a standard digital melting point apparatus.

-

Sample Preparation: Place a small amount (2-3 mg) of the dry, crystalline compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the apparatus.

-

Rapid Heating: Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point (84 °C). Stop approximately 15-20 °C below this value.

-

Slow Heating: Decrease the heating rate to 1-2 °C/min. This slow ramp is crucial for accurately observing the melting transition.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.

-

Validation: A sharp range (≤ 1 °C) that brackets the literature value of 84 °C validates the high purity of the sample.

Caption: Workflow for accurate melting point determination.

Protocol for Specific Rotation Measurement (Polarimetry)

This protocol ensures an accurate and reproducible measurement of the compound's optical activity.

-

Solution Preparation (Trustworthiness Pillar): Accurately weigh approximately 100 mg of the compound. Quantitatively transfer it to a 10 mL volumetric flask. Dissolve the sample in chloroform and fill the flask to the mark. This creates a solution with a precisely known concentration (c) of ~1 g/100 mL.

-

Instrument Calibration: Calibrate the polarimeter to zero using a blank cell filled with pure chloroform. This step is critical to negate any optical activity from the solvent itself.

-

Sample Measurement: Rinse and fill the polarimeter cell (typically 1 decimeter in length, l) with the prepared sample solution, ensuring no air bubbles are present in the light path.

-

Data Acquisition: Place the sample cell in the polarimeter and record the observed rotation (α_obs). Take several readings and average them to minimize random error.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) Where:

-

α_obs is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters (dm).

-

-

Validation: The calculated value should be very close to the literature value of -62.5° to confirm high enantiomeric purity.

Significance of Physical Properties in Application Success

The physical properties are not isolated data points; they are interconnected indicators that predict the success of a synthetic campaign.

Caption: Relationship between physical properties and synthetic success.

-

Purity (from Melting Point & Specific Rotation): A high, sharp melting point and the correct specific rotation are direct evidence of high chemical and enantiomeric purity. Using an impure auxiliary would be a false economy, as it would lead to a mixture of diastereomeric products that are often difficult to separate, ultimately lowering the yield of the desired enantiomer.

-

Solubility (Dictating Reaction Conditions): The solubility in aprotic ethers like THF is what makes the crucial enolate formation step possible under standard cryogenic conditions. This allows for kinetic control of the reaction, which is the foundation of high stereoselectivity.

-

Crystalline State (Enabling Purification): The fact that this compound is a stable, crystalline solid is highly advantageous. It allows for easy handling, weighing, and purification by recrystallization, a much simpler and more scalable method than chromatography, which might be required for oily or amorphous compounds.

Conclusion

(R)-4-Phenyl-3-propionyloxazolidin-2-one is a cornerstone of modern asymmetric synthesis. Its utility, however, is deeply rooted in its physical properties. A sharp melting point of 84 °C, a specific rotation of -62.5°, and a well-defined solubility profile are not merely datasheet entries; they are critical quality attributes that guarantee its performance. By understanding and verifying these characteristics through the protocols described herein, researchers and drug development professionals can employ this powerful tool with confidence, leading to predictable, reliable, and highly stereoselective outcomes in the synthesis of complex chiral molecules.

References

-

(R)-4-Phenyl-3-propionyloxazolidin-2-one Properties. Victoria Chemical Website. [Link]

-

(4R)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one Properties. MOLBASE. [Link]

-

GHS SDS for (R)-4-PHENYL-3-PROPIONYL-2-OXAZOLIDINONE. XiXisys. [Link]

-

(R)-4-PHENYL-3-PROPIONYL-2-OXAZOLIDINONE Product Information. Chemical Technology Co.,LTD. [Link]

Sources

(R)-4-Phenyl-3-propionyloxazolidin-2-one CAS number and structure

An In-depth Technical Guide to (R)-4-Phenyl-3-propionyloxazolidin-2-one: A Cornerstone in Asymmetric Synthesis

Abstract

(R)-4-Phenyl-3-propionyloxazolidin-2-one is a paramount chiral auxiliary, belonging to the esteemed class of Evans auxiliaries. Its rigid, well-defined chiral scaffold provides a powerful platform for stereocontrolled carbon-carbon bond formation, most notably in asymmetric aldol reactions. This guide offers a comprehensive overview of its chemical identity, synthesis, and mechanistic underpinnings in stereoselective enolate chemistry. Detailed experimental protocols for its application and subsequent cleavage are provided, aimed at researchers, chemists, and drug development professionals who rely on predictable and high-fidelity methods for constructing stereochemically complex molecules.

Compound Identification and Physicochemical Properties

(R)-4-Phenyl-3-propionyloxazolidin-2-one is the N-acylated derivative of (R)-4-phenyl-2-oxazolidinone. The propionyl group provides the prochiral α-carbon that serves as the nucleophilic partner in numerous asymmetric transformations.

Chemical Structure:

Table 1: Core Compound Data

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 160695-26-1 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₃ | [1][2] |

| Molecular Weight | 219.24 g/mol | [1] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 83.5 - 84 °C | [1][3] |

| Purity | Typically ≥95% | [2] |

| Canonical SMILES | CCC(=O)N1C(=O)OC[C@H]1C2=CC=CC=C2 |[2] |

Synthesis Pathway

The target compound is prepared in a straightforward, two-step sequence starting from the commercially available chiral amino alcohol, (R)-(-)-2-phenylglycinol.

Step 1: Synthesis of the Parent Auxiliary, (R)-4-Phenyl-2-oxazolidinone

The foundational chiral auxiliary is formed via cyclization of the amino alcohol. A common and effective method involves reaction with diethyl carbonate, which serves as a phosgene equivalent.[4]

-

Causality: The use of a carbonate source with a non-nucleophilic base like potassium carbonate drives the reaction by forming a carbamate intermediate, which then undergoes intramolecular cyclization. The distillation of the ethanol byproduct shifts the equilibrium towards the product, ensuring a high yield.[4]

Step 2: N-Acylation to Yield the Title Compound

The second step involves the acylation of the nitrogen atom of the parent oxazolidinone. This is typically achieved by deprotonation with a strong base followed by reaction with an acylating agent like propionyl chloride.

-

Causality: The N-H proton of the oxazolidinone is weakly acidic. Deprotonation with a strong base like n-butyllithium generates a highly nucleophilic lithium amide, which readily attacks the electrophilic carbonyl carbon of propionyl chloride. This method ensures clean and efficient acylation. Alternative methods using triethylamine and pivaloyl chloride can also generate a mixed anhydride in situ for the acylation.[5]

Caption: Synthetic route to the title compound.

Core Application: The Evans Asymmetric Aldol Reaction

The primary utility of (R)-4-Phenyl-3-propionyloxazolidin-2-one is to serve as a chiral director in the Evans asymmetric aldol reaction. This reaction is renowned for its exceptional reliability and predictability in forming syn-aldol products with high diastereoselectivity.[6][7]

Mechanistic Rationale for Stereocontrol

The remarkable stereoselectivity of the Evans aldol reaction is a direct consequence of a highly ordered, chelated transition state.[7][8]

-

Z-Enolate Formation: Treatment of the N-propionyl oxazolidinone with a Lewis acidic boron source (e.g., dibutylboryl triflate, Bu₂BOTf) and a hindered amine base (e.g., triethylamine) selectively generates the (Z)-enolate. The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forming a rigid six-membered ring.[6]

-

Zimmerman-Traxler Transition State: The aldehyde electrophile then coordinates to the boron atom and approaches the enolate nucleophile. The entire assembly organizes into a chair-like six-membered transition state, known as the Zimmerman-Traxler model.[7]

-

Facial Selectivity: The bulky phenyl group at the C4 position of the auxiliary sterically blocks one face of the (Z)-enolate. Consequently, the aldehyde must approach from the less hindered face. This enforced trajectory dictates the absolute stereochemistry of the two newly formed stereocenters.[7]

-

Dipole Minimization: The conformation of the auxiliary in the transition state is further stabilized by minimizing the dipole-dipole repulsion between the two carbonyl groups, forcing them into an anti-periplanar arrangement.[6][7]

The combination of these factors almost invariably leads to the formation of the syn-aldol adduct.

Caption: Workflow of the Evans Asymmetric Aldol Reaction.

Experimental Protocol: Asymmetric Aldol Addition

This protocol describes a representative procedure for the reaction of the boron enolate of (R)-4-Phenyl-3-propionyloxazolidin-2-one with a generic aldehyde (e.g., isobutyraldehyde).

Materials:

-

(R)-4-Phenyl-3-propionyloxazolidin-2-one

-

Dibutylboryl triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

-

Triethylamine (Et₃N), freshly distilled

-

Isobutyraldehyde, freshly distilled

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Methanol, pH 7 phosphate buffer, Hydrogen peroxide (30%)

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add (R)-4-Phenyl-3-propionyloxazolidin-2-one (1.0 eq). Dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Slowly add Bu₂BOTf (1.1 eq) via syringe over 5 minutes. The solution may turn yellow.

-

Add Et₃N (1.2 eq) dropwise. The solution should become clear. Stir for 30 minutes at -78 °C.

-

Add the aldehyde (1.5 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding pH 7 phosphate buffer, followed by methanol, and finally, 30% hydrogen peroxide. The addition of peroxide should be done slowly at 0 °C as it is exothermic.

-

Stir the biphasic mixture vigorously for 1 hour, allowing it to warm to room temperature.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct.

Cleavage of the Chiral Auxiliary

A critical advantage of Evans auxiliaries is their facile removal under conditions that do not epimerize the newly created stereocenters, allowing for recovery of the valuable auxiliary.[9] The choice of cleavage reagent determines the functional group of the final product.

Table 2: Common Auxiliary Cleavage Methods

| Reagent(s) | Resulting Functional Group | Description |

|---|---|---|

| LiOH / H₂O₂ | Carboxylic Acid | Mild hydrolytic cleavage. The peroxide facilitates the removal of the auxiliary as a stable salt. This is the most common method.[9] |

| LiBH₄ or LiAlH₄ | Primary Alcohol | Reductive cleavage of the N-acyl bond yields the corresponding chiral primary alcohol.[9] |

| MeOMgBr or NaOMe | Methyl Ester | Transesterification with a magnesium or sodium alkoxide provides the ester directly. |

| DIBAL-H | Aldehyde | Careful reduction at low temperature can yield the chiral aldehyde, though over-reduction to the alcohol is a risk.[9] |

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

Procedure:

-

Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH) (2.0 eq).

-

Stir the mixture vigorously at 0 °C for 4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

-

Concentrate the mixture in vacuo to remove the THF.

-

Add water and extract with CH₂Cl₂ (3x) to recover the (R)-4-phenyl-2-oxazolidinone auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral β-hydroxy carboxylic acid.

Conclusion

(R)-4-Phenyl-3-propionyloxazolidin-2-one stands as a testament to the power of auxiliary-based stereocontrol in modern organic synthesis. Its predictable behavior, the high diastereoselectivity it imparts, and the ease of its removal make it an indispensable tool for the construction of chiral molecules. The robust protocols associated with its use, particularly in the Evans aldol reaction, provide a reliable and scalable method for accessing complex stereochemical arrays, cementing its role as a vital reagent in both academic research and industrial drug development.

References

-

Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

-

Slideshare. (n.d.). Evans aldol ppt. [Link]

-

Prashad, M., et al. (1998). A Convenient and Practical Method for N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. Tetrahedron Letters, 39(50), 9369-9372. [Link]

-

Lead Sciences. (n.d.). (R)-4-Phenyl-3-propionyloxazolidin-2-one. Lead Sciences. [Link]

-

MySkinRecipes. (n.d.). (R)-4-Phenyl-3-propionyl-2-oxazolidinone. MySkinRecipes. [Link]

-

PubChem. (n.d.). (4R)-4-phenyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

Sources

- 1. 160695-26-1 CAS MSDS ((R)-4-PHENYL-3-PROPIONYL-2-OXAZOLIDINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. (R)-4-Phenyl-3-propionyloxazolidin-2-one - Lead Sciences [lead-sciences.com]

- 3. (R)-4-Phenyl-3-propionyl-2-oxazolidinone [myskinrecipes.com]

- 4. (R)-(-)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

mechanism of action for phenyl-oxazolidinone chiral auxiliaries

An In-depth Technical Guide to the Mechanism of Action of Phenyl-Oxazolidinone Chiral Auxiliaries

Part 1: Foundational Principles

Introduction to Asymmetric Synthesis and Chiral Auxiliaries

In the realm of modern organic chemistry, particularly within drug development and the synthesis of complex natural products, the ability to control the three-dimensional arrangement of atoms is paramount. Many biological molecules are chiral, meaning they exist as non-superimposable mirror images, or enantiomers. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effects, while the other may be inactive or even cause harmful side effects. This underscores the critical importance of asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule.[1][2]

Among the various strategies developed to achieve this stereocontrol, the use of chiral auxiliaries has proven to be a robust and reliable method.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity.[1] After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse.[1]

The Rise of Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans and his research group in the early 1980s, N-acyloxazolidinones, commonly known as Evans auxiliaries, have become one of the most powerful and widely used classes of chiral auxiliaries in asymmetric synthesis.[1][3] These auxiliaries are typically derived from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine, making both enantiomeric forms accessible.[3][4][]

The remarkable success of Evans auxiliaries stems from their ability to provide high levels of stereocontrol in a predictable manner across a range of important carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1][3] This predictability and reliability have made them invaluable tools in the synthesis of a vast number of enantiomerically pure compounds.[6]

Part 2: The Core Mechanism of Stereocontrol

The exceptional stereodirecting ability of phenyl-oxazolidinone auxiliaries is a consequence of a well-defined and predictable mechanistic pathway that leverages steric and conformational effects to control the facial selectivity of reactions.

Acylation of the Auxiliary

The first step in utilizing an Evans auxiliary is the attachment of a prochiral acyl group to the nitrogen atom of the oxazolidinone ring to form an N-acyl oxazolidinone (an imide). This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by reaction with an acid chloride, or under milder conditions using an acyl transfer catalyst such as 4-(dimethylamino)pyridine (DMAP).[2][7]

Formation of the Key Intermediate: The Chelated (Z)-Enolate

The cornerstone of stereocontrol with Evans auxiliaries is the formation of a rigid and conformationally constrained enolate intermediate. This is achieved by deprotonating the α-carbon of the acyl group with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures.[1][2]

The geometry of the resulting enolate is crucial. In the presence of a suitable Lewis acid, such as dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), or a metal cation like lithium, a rigid, six-membered chelated transition state is formed.[8][9] This chelation, involving the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, locks the enolate into a specific conformation. Due to steric interactions, the formation of the (Z)-enolate is overwhelmingly favored.[1][8]

Diastereoselective Electrophilic Attack

With the rigid (Z)-enolate in place, the subsequent reaction with an electrophile proceeds with high facial selectivity. The bulky substituent at the C4 position of the oxazolidinone ring (e.g., an isopropyl or benzyl group) effectively shields one face of the enolate.[1][9] Consequently, the incoming electrophile is directed to attack from the less sterically hindered face, leading to the formation of one diastereomer in high excess.[2]

Caption: Logical workflow for asymmetric alkylation using an Evans auxiliary.

The Zimmerman-Traxler Model in Evans Aldol Reactions

The Evans aldol reaction is a particularly powerful transformation as it simultaneously creates two contiguous stereocenters with a high degree of stereocontrol.[1] The stereochemical outcome of this reaction is reliably predicted by the Zimmerman-Traxler model.[10][11]

This model proposes a chair-like, six-membered transition state involving the boron enolate and the aldehyde.[12][13] To minimize 1,3-diaxial interactions, the substituent of the aldehyde (R') preferentially occupies an equatorial position. Furthermore, to minimize dipole-dipole repulsion between the two carbonyl groups, the oxazolidinone ring orients itself in a way that directs the aldehyde to approach from the face opposite to the C4 substituent.[12][13] This highly ordered transition state leads to the predictable formation of the syn-aldol adduct.[13][14]

Caption: Key features of the Zimmerman-Traxler model in Evans aldol reactions.

Part 3: Key Applications and Experimental Protocols

Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a cornerstone of this methodology, allowing for the enantioselective synthesis of α-substituted carboxylic acid derivatives.[6]

| Substrate (N-acyl group) | Electrophile | Conditions | Diastereomeric Ratio (d.r.) |

| Propionyl | Allyl iodide | NaHMDS, THF, -78 °C | 98:2 |

| Phenylacetyl | Benzyl bromide | LDA, THF, -78 °C | >95:5 |

| Acetyl | Methyl iodide | LDA, THF, -78 °C | 90:10 |

Detailed Experimental Protocol: Asymmetric Allylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone [2][7]

-

Enolate Formation: To a solution of (S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

-

Alkylation: To the enolate solution, add allyl iodide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.[2]

Asymmetric Aldol Reactions

The Evans aldol reaction provides a reliable route to syn-β-hydroxy carbonyl compounds, which are common structural motifs in many natural products.[13]

| N-Acyl Oxazolidinone | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) |

| (S)-4-Benzyl-3-propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C to 0 °C | >99:1 |

| (R)-4-Phenyl-3-propionyl | Benzaldehyde | Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C to 0 °C | 98:2 |

| (S)-4-Isopropyl-3-propionyl | Acetaldehyde | TiCl₄, DIPEA, CH₂Cl₂, -78 °C | 95:5 |

Detailed Experimental Protocol: Asymmetric Aldol Reaction of N-Propionyl-(S)-4-benzyl-2-oxazolidinone with Isobutyraldehyde [14]

-

Enolate Formation: To a solution of (S)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise. Cool the solution to -78 °C and add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Aldol Addition: Cool the enolate solution back to -78 °C and add isobutyraldehyde (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

-

Quench and Workup: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Add a mixture of methanol and 30% aqueous hydrogen peroxide and stir vigorously at 0 °C for 1 hour. Extract the mixture with an organic solvent, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Other Asymmetric Transformations

The utility of phenyl-oxazolidinone auxiliaries extends beyond alkylation and aldol reactions. They have been successfully employed in a variety of other asymmetric transformations, including:

-

Diels-Alder Reactions: Acting as chiral dienophiles, N-acryloyl oxazolidinones react with dienes with high diastereoselectivity in the presence of a Lewis acid.[1][15]

-

Michael Additions: The enolates of N-acyloxazolidinones can participate in conjugate additions to α,β-unsaturated carbonyl compounds.[16]

-

Asymmetric Amination and Halogenation: The enolates can also be trapped with electrophilic nitrogen or halogen sources to create chiral α-amino or α-halo acids.

Part 4: Auxiliary Cleavage and Recovery

A critical step in any chiral auxiliary-based synthesis is the removal of the auxiliary from the product without compromising the newly formed stereocenter.[17] Evans auxiliaries offer the advantage of being cleavable under a variety of mild conditions to yield different functional groups.[1][17]

Importance of Non-destructive Cleavage

The conditions for auxiliary removal must be carefully chosen to avoid epimerization of the α-stereocenter or other unwanted side reactions. The robustness of the oxazolidinone ring allows for a range of selective cleavage protocols.

Common Cleavage Methods

| Reagents | Resulting Functional Group |

| Lithium hydroxide / Hydrogen peroxide (LiOH/H₂O₂) | Carboxylic acid[2][17][18] |

| Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄) | Primary alcohol[19] |

| Sodium methoxide (NaOMe) or Benzyl alcohol/Ti(OiPr)₄ | Methyl or Benzyl ester |

| N,O-Dimethylhydroxylamine hydrochloride/AlMe₃ | Weinreb amide[12] |

The cleavage with lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a particularly common and mild method for obtaining the corresponding carboxylic acid.[18][20] The hydroperoxide anion selectively attacks the exocyclic imide carbonyl, preserving the integrity of the oxazolidinone ring.[2][18][20]

Recovery and Recycling of the Chiral Auxiliary

A significant advantage of this methodology is the ability to recover the chiral auxiliary in high yield after the cleavage step, making the process more cost-effective and sustainable.[1] The recovered auxiliary can then be reused in subsequent synthetic transformations.

Part 5: Conclusion and Future Perspectives

Summary of the Power and Reliability of Evans Auxiliaries

Phenyl-oxazolidinone chiral auxiliaries have established themselves as a cornerstone of modern asymmetric synthesis. Their success lies in a predictable and well-understood mechanism of action that relies on the formation of a rigid, chelated (Z)-enolate, which directs electrophilic attack from the less sterically hindered face. This leads to exceptionally high levels of diastereoselectivity in a wide range of important chemical transformations.

Comparison with other methods of asymmetric synthesis

While asymmetric catalysis offers the elegance of using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, chiral auxiliary-based methods often provide a more practical and reliable solution, especially in the early stages of drug discovery and process development.[1][2] The high diastereoselectivities, predictable outcomes, and the ability to separate diastereomeric intermediates often make auxiliary-based approaches the method of choice for ensuring absolute stereochemical purity.[2]

Emerging trends and future directions

Research in the field of chiral auxiliaries continues to evolve, with efforts focused on the development of new, more efficient auxiliaries, as well as expanding the scope of their applications. This includes the design of auxiliaries that can be used in catalytic amounts and the development of more sustainable and environmentally friendly procedures for their attachment and removal. Despite the rise of asymmetric catalysis, the proven reliability and robustness of Evans-type auxiliaries ensure their continued and widespread use in the synthesis of complex chiral molecules for the foreseeable future.

Part 6: References

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.

-

Evans aldol ppt. Slideshare.

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.

-

A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis. Benchchem.

-

Chiral auxiliary. Wikipedia.

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.

-

Chiral Auxiliary Controlled Reactions. No Added Chemicals.

-

Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH.

-

DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.

-

Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. NIH.

-

I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest.

-

Evans Aldol Reaction. Tokyo Chemical Industry Co., Ltd.

-

Evans Aldol Reaction. Chem-Station Int. Ed.

-

Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.

-

Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. ACS Publications.

-

Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. PMC - NIH.

-

Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. NIH.

-

DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES.

-

001 Zimmerman Traxler. Andrew G Myers Research Group.

-

Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. PubMed.

-

A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries. Benchchem.

-

The Role of 3-Amino-2-oxazolidinone in Asymmetric Synthesis: A Review of Current Applications and Protocols. Benchchem.

-

Application Notes: Asymmetric Synthesis Using Chiral 4-Oxazolidinone Auxiliaries. Benchchem.

-

Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC - NIH.

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

-

evans enolate alkylation-hydrolysisx.

-

Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.

-

Advanced Chiral Auxiliary Synthesis. BOC Sciences.

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Evans aldol ppt | PPTX [slideshare.net]

- 15. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. connectsci.au [connectsci.au]

- 19. I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B - ProQuest [proquest.com]

- 20. UQ eSpace [espace.library.uq.edu.au]

An In-depth Technical Guide to the Solubility of (R)-4-Phenyl-3-propionyloxazolidin-2-one in Organic Solvents

Introduction: The Critical Role of Solubility in Asymmetric Synthesis

(R)-4-Phenyl-3-propionyloxazolidin-2-one, a member of the renowned Evans oxazolidinone family, serves as a cornerstone chiral auxiliary in modern asymmetric synthesis.[1][2] Its efficacy in guiding stereoselective transformations such as aldol reactions, alkylations, and Diels-Alder reactions is well-documented.[1][][4] The successful execution of these reactions, however, is fundamentally dependent on a seemingly simple yet crucial parameter: the solubility of the chiral auxiliary in the chosen reaction solvent.

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility profile of (R)-4-Phenyl-3-propionyloxazolidin-2-one is not merely a matter of convenience; it is a prerequisite for rational reaction design, optimization, and scale-up. Inadequate solubility can lead to diminished reaction rates, poor yields, and challenges in purification, ultimately impacting the efficiency and economic viability of a synthetic route.[5]

This in-depth technical guide provides a holistic overview of the solubility of (R)-4-Phenyl-3-propionyloxazolidin-2-one. Moving beyond a simple tabulation of data, this guide delves into the underlying physicochemical principles governing its solubility, offers a systematic approach to solvent selection, and provides detailed, field-proven protocols for the experimental determination of solubility.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[6] For (R)-4-Phenyl-3-propionyloxazolidin-2-one, its molecular structure dictates its interaction with various organic solvents.

(R)-4-Phenyl-3-propionyloxazolidin-2-one

The molecule possesses both polar and non-polar characteristics. The oxazolidinone ring with its two carbonyl groups and the propionyl group contribute to its polarity, making it capable of dipole-dipole interactions and hydrogen bonding (as an acceptor). The phenyl group, on the other hand, is non-polar and favors van der Waals interactions. The overall solubility in a given solvent is a balance of these competing factors.

Key Factors Influencing Solubility:

-

Polarity: The polarity of the solvent is a primary determinant. Polar aprotic solvents are generally expected to be good solvents for (R)-4-Phenyl-3-propionyloxazolidin-2-one due to their ability to engage in dipole-dipole interactions.[6]

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities may exhibit enhanced solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[8]

-

Molecular Size and Shape: The relatively compact structure of (R)-4-Phenyl-3-propionyloxazolidin-2-one facilitates its solvation compared to larger, more complex molecules.[9][10]

Solubility Profile of (R)-4-Phenyl-3-propionyloxazolidin-2-one: A Practical Overview

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have significant dipole moments that can effectively solvate the polar oxazolidinone and propionyl moieties.[6] |

| Ethers | Diethyl Ether | Moderate to High | While less polar than THF, diethyl ether is still a good solvent for many organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The ability of alcohols to act as hydrogen bond donors can enhance solubility, though the overall polarity is lower than some aprotic solvents.[6] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The non-polar phenyl ring of the solute will interact favorably with these solvents, but the polar part of the molecule will be less well-solvated. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low to Insoluble | These non-polar solvents are generally poor choices for dissolving the polar (R)-4-Phenyl-3-propionyloxazolidin-2-one.[6] |

Expert Insight: For reactions involving the formation of enolates from N-acyloxazolidinones, such as alkylations and aldol additions, THF is a very common solvent choice. This is due to its excellent solvating power for both the starting material and the intermediate metal enolates, as well as its appropriate boiling point for a range of reaction temperatures.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of (R)-4-Phenyl-3-propionyloxazolidin-2-one in a given organic solvent. This method is a self-validating system, providing a clear and reproducible endpoint.[11][12]

Objective: To determine the approximate solubility of (R)-4-Phenyl-3-propionyloxazolidin-2-one in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

(R)-4-Phenyl-3-propionyloxazolidin-2-one

-

Selected organic solvent(s)

-

Analytical balance

-

Small test tubes or vials with caps

-

Graduated pipettes or burette

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath (optional)

Protocol:

-

Preparation: Accurately weigh a known mass of (R)-4-Phenyl-3-propionyloxazolidin-2-one (e.g., 25 mg) and place it into a clean, dry test tube.[12][13]

-

Solvent Addition: Using a graduated pipette or burette, add a small, precise volume of the chosen solvent (e.g., 0.25 mL) to the test tube.[11]

-

Agitation: Cap the test tube and shake it vigorously or use a vortex mixer for at least one minute to facilitate dissolution.[11][13] For poorly soluble compounds, a small magnetic stir bar and stir plate can be used for more prolonged agitation.

-

Observation: Observe the mixture. If the solid has completely dissolved, the compound is soluble at or above the current concentration.

-

Incremental Solvent Addition: If the solid has not completely dissolved, add another small, precise volume of the solvent (e.g., 0.25 mL).[11]

-

Repeat Agitation and Observation: Repeat step 3 and 4.

-

Endpoint Determination: Continue adding the solvent in precise increments until the solid is completely dissolved.[11] The point at which a clear, homogenous solution is obtained is the endpoint.

-

Calculation: Calculate the total volume of solvent added. The solubility can then be expressed in terms of g/L or mg/mL.

Causality Behind Experimental Choices:

-

Using a precise, known mass of solute and incremental additions of a known volume of solvent allows for a quantitative determination of solubility.

-

Vigorous agitation ensures that the system reaches equilibrium, preventing an underestimation of solubility due to slow dissolution kinetics.[5]

-

Maintaining a constant temperature is crucial as solubility is temperature-dependent.[8][9] For more precise measurements, a temperature-controlled water bath should be employed.

Caption: Experimental workflow for determining the solubility of (R)-4-Phenyl-3-propionyloxazolidin-2-one.

Visualizing the Molecular Interactions

The interplay of molecular forces that dictates solubility can be visualized as follows:

Caption: Relationship between solvent polarity and the solubility of (R)-4-Phenyl-3-propionyloxazolidin-2-one.

Conclusion: From Theory to Practice

A thorough understanding of the solubility of (R)-4-Phenyl-3-propionyloxazolidin-2-one is indispensable for its effective use in asymmetric synthesis. By appreciating the interplay of its structural features with the properties of various organic solvents, researchers can make informed decisions regarding solvent selection, leading to more robust and reproducible synthetic outcomes. While this guide provides a strong theoretical and practical framework, it is imperative that experimental verification of solubility is conducted for any new reaction system or condition. The protocols and principles outlined herein provide a solid foundation for such investigations, empowering scientists to harness the full potential of this powerful chiral auxiliary.

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 21, 2026, from [Link]

-

(4R)-4-phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 730425 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2023, May 2). YouTube. [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved January 21, 2026, from [Link]

-

Classification of organic compounds By solubility. (n.d.). Retrieved January 21, 2026, from [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). [Link]

-

Factors Affecting Solubility - BYJU'S. (n.d.). Retrieved January 21, 2026, from [Link]

-

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. (n.d.). Retrieved January 21, 2026, from [Link]

-

factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. (n.d.). Retrieved January 21, 2026, from [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chiral auxiliary - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2022, October 26). [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. 160695-26-1 CAS MSDS ((R)-4-PHENYL-3-PROPIONYL-2-OXAZOLIDINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. byjus.com [byjus.com]

- 9. Overview of Common Solubility Factors | AAT Bioquest [aatbio.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-4-Phenyl-3-propionyloxazolidin-2-one

(R)-4-Phenyl-3-propionyloxazolidin-2-one is a classic example of an N-acylated Evans auxiliary. The phenyl group at the C4 position provides a strong steric bias, directing incoming reagents to one face of the enolate formed from the propionyl group.[3] A thorough characterization of this molecule is fundamental to its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for confirming its structure, purity, and conformational preferences. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (R)-4-Phenyl-3-propionyloxazolidin-2-one, grounded in established spectroscopic principles and data from analogous systems.

Part 1: Foundational Principles of NMR for Chiral Oxazolidinones

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling (J-coupling) provides information about the connectivity of atoms. For molecules like (R)-4-Phenyl-3-propionyloxazolidin-2-one, several key factors dictate the appearance of the NMR spectrum:

-

Anisotropic Effects: The π-electron systems of the phenyl ring and the two carbonyl groups generate local magnetic fields. These fields cause significant deshielding (downfield shifts) for nearby protons, particularly the benzylic proton at C4.

-

Inductive Effects: Electronegative atoms like oxygen and nitrogen withdraw electron density, deshielding adjacent nuclei and shifting their signals downfield.[4] This is evident in the chemical shifts of the protons and carbons within the oxazolidinone ring.

-

Diastereotopicity: The chiral center at C4 renders the two protons of the methylene group at C5 (–O–CH₂) and the two protons of the propionyl methylene group (–CO–CH₂) diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other, often resulting in complex multiplets.

-

Conformational Rigidity: The five-membered oxazolidinone ring is relatively rigid. The conformation is often dictated by minimizing dipole-dipole repulsion between the two carbonyl groups, which influences the spatial orientation of the substituents and, consequently, the NMR spectrum.[3][5]

Part 2: Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following workflow represents a robust method for acquiring ¹H and ¹³C NMR data for compounds of this class.

Workflow for NMR Analysis

Caption: Figure 1. Standard NMR Experimental Workflow

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh 10-15 mg of (R)-4-Phenyl-3-propionyloxazolidin-2-one and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it is a good solvent for this class of compounds and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) are well-documented.[6] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width to cover all expected proton signals (typically 0-10 ppm), and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Part 3: Detailed Spectral Analysis of (R)-4-Phenyl-3-propionyloxazolidin-2-one

The following sections provide a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra. The chemical shifts are based on known values for the (R)-4-phenyloxazolidin-2-one core and the N-propionyl group.[7][8][9][10]

¹H NMR Spectrum Analysis (Predicted, CDCl₃, 400 MHz)

The structure of (R)-4-Phenyl-3-propionyloxazolidin-2-one with predicted proton assignments is shown below.

Caption: Figure 2. Key Proton Environments

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H_arom | 7.30 - 7.50 | Multiplet (m) | - | 5H | The five protons of the phenyl ring are deshielded by the aromatic ring current and will appear as a complex multiplet in the typical aromatic region. |

| H4 | ~ 5.50 | Doublet of Doublets (dd) | J ≈ 8.8, 3.8 | 1H | This benzylic proton is significantly deshielded by the adjacent phenyl group, oxygen, and nitrogen. It couples to the two diastereotopic H5 protons with different J values. |

| H5a | ~ 4.80 | Doublet of Doublets (dd) | J ≈ 8.8, 8.8 | 1H | One of the two diastereotopic protons at C5. It is coupled to H4 and geminally to H5b. The larger coupling constants suggest a pseudo-axial position. |

| H5b | ~ 4.30 | Doublet of Doublets (dd) | J ≈ 8.8, 3.8 | 1H | The second diastereotopic proton at C5. It is also coupled to H4 and H5a. The smaller coupling constant suggests a pseudo-equatorial position. |

| H_prop | 2.90 - 3.10 | Multiplet (m) or Diastereotopic Quartet (dq) | J ≈ 18.0 (geminal), 7.4 (vicinal) | 2H | These methylene protons are adjacent to the carbonyl group and are diastereotopic due to the C4 chiral center. They will appear as a complex multiplet, coupling with each other and the methyl protons. |

| H_Me | ~ 1.20 | Triplet (t) | J ≈ 7.4 | 3H | The methyl protons of the propionyl group are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons. |

¹³C NMR Spectrum Analysis (Predicted, CDCl₃, 100 MHz)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Propionyl) | ~ 174.0 | The carbonyl carbon of the propionyl imide group is in a characteristic downfield region. |

| C=O (Oxazolidinone) | ~ 153.5 | The carbamate carbonyl carbon of the oxazolidinone ring is also significantly deshielded. |

| C_arom (Quaternary) | ~ 139.0 | The ipso-carbon of the phenyl ring, attached to the oxazolidinone ring. Quaternary carbons often show weaker signals. |

| C_arom (CH) | 126.0 - 129.5 | The protonated carbons of the phenyl ring appear in the typical aromatic carbon region.[11] |

| C4 | ~ 58.0 | This carbon is attached to the electronegative nitrogen and the phenyl group, placing it in this downfield region. |

| C5 | ~ 67.0 | This carbon is attached to the electronegative oxygen within the ring, resulting in a significant downfield shift. |

| C_prop (CH₂) | ~ 29.0 | The methylene carbon of the propionyl group, adjacent to the carbonyl. |

| C_Me (CH₃) | ~ 9.0 | The terminal methyl carbon of the propionyl group, appearing in the typical upfield aliphatic region. |

Part 4: Conclusion and Advanced Applications

The detailed analysis of the ¹H and ¹³C NMR spectra provides a spectroscopic fingerprint for (R)-4-Phenyl-3-propionyloxazolidin-2-one. The predicted chemical shifts, multiplicities, and coupling constants serve as a reliable guide for researchers synthesizing or utilizing this important chiral auxiliary. For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would confirm the H4-H5 and H_prop-H_Me coupling networks, while an HSQC spectrum would directly link each proton to its attached carbon, validating the assignments presented in this guide. This foundational understanding is critical for verifying the integrity of the chiral auxiliary before its deployment in complex, multi-step asymmetric syntheses, where structural certainty is a prerequisite for success.

References

-

Gauten, M. D. S. M., et al. (2015). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]

-